2-Butylcyclopentanol
Description
2-Butylcyclopentanol is a cyclic alcohol derivative featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a butyl chain at the 2-position. This article compares this compound with structurally related compounds, leveraging available data on cyclopentane derivatives and butyl-substituted alcohols.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-butylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-5-8-6-4-7-9(8)10/h8-10H,2-7H2,1H3 |
InChI Key |
QVQRKAOFJQBMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylcyclopentanol can be synthesized through several methods. One common approach involves the hydrogenation of 2-butylcyclopentanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Another method involves the Grignard reaction, where 2-butylcyclopentanone reacts with a Grignard reagent like butylmagnesium bromide. This reaction is usually performed in an anhydrous ether solvent and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize efficiency and yield while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butylcyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-butylcyclopentanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2-butylcyclopentanone back to this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-butylcyclopentyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 2-Butylcyclopentanone.
Reduction: this compound.
Substitution: 2-Butylcyclopentyl chloride.
Scientific Research Applications
Scientific Research Applications
- Synthetic Intermediate: 2-Butylcyclopentanol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to be a building block in creating compounds with specific properties for various applications.
- Biological Studies: While specific case studies for this compound are not detailed in the provided search results, similar compounds, such as cyclopentanone derivatives, have demonstrated utility in perfume compositions due to their flowery fragrance . Additionally, bioactive compounds, including polyphenols, are explored for their health benefits, such as antioxidant and anti-inflammatory effects .
- Pharmaceutical Research: Click chemistry, involving biocompatible precursors, is utilized in pharmaceutical research for drug delivery applications . Although this compound is not explicitly mentioned in this context, its potential as a building block could be explored in creating complex drug molecules .
Synthesis and Production
Cyclopentanone derivatives, which share structural similarities with this compound, can be synthesized through various methods . One method involves reducing cyclopentanone derivatives with hydrogen to obtain specific configurations . These derivatives often have substituents at the 2- and 5-positions of the cyclopentanol ring, which can be modified to achieve desired fragrance or other properties .
Spectral Analysis
Techniques like NMR, IR, and mass spectrometry are used to determine the structure and purity of cyclopentanone derivatives . These methods can also be applied to this compound to ensure its quality and suitability for various applications .
Natural Compounds and Their Applications
Mechanism of Action
The mechanism of action of 2-butylcyclopentanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Butylcyclopentanone
Key Differences :
- Functional Group: 2-Butylcyclopentanone (CAS 934-42-9) is a ketone (C=O) derivative, whereas 2-Butylcyclopentanol has a hydroxyl group (-OH). This difference significantly impacts polarity, boiling points, and reactivity.
- Molecular Formula : C₉H₁₆O (vs. C₉H₁₈O for the alcohol analog).
- Molecular Mass : 140.22 g/mol .
Implications :
- The ketone group in 2-Butylcyclopentanone reduces hydrogen-bonding capacity compared to the alcohol, likely lowering its boiling point relative to this compound.
Butyloctanol (2-Butyl-1-octanol)
Key Differences :
Implications :
- The linear structure of Butyloctanol may result in lower viscosity and higher solubility in nonpolar solvents compared to the cyclic this compound.
1-Octanol, 2-butyl-
Key Differences :
- Structure: 1-Octanol, 2-butyl- (CAS 98-54-4) is another branched-chain alcohol with a longer carbon backbone (C₁₂H₂₆O) .
- Functional Group: Similar to this compound but lacks a cyclic framework.
Implications :
Data Table: Comparative Properties of Structurally Related Compounds
Discussion of Functional Group and Structural Impact
- Boiling Points: Alcohols generally exhibit higher boiling points than ketones due to hydrogen bonding. For example, this compound is expected to have a higher boiling point than 2-Butylcyclopentanone, though exact data is unavailable .
- Solubility: Cyclic structures like this compound may show lower solubility in water compared to linear alcohols (e.g., Butyloctanol) due to increased hydrophobicity from the cyclopentane ring.
- Reactivity: The hydroxyl group in this compound makes it a candidate for esterification or dehydration reactions, whereas 2-Butylcyclopentanone could undergo reductions to form secondary alcohols.
Biological Activity
2-Butylcyclopentanol is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its chemical properties, biological effects, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and consists of a cyclopentane ring with a butyl group and a hydroxyl group attached. Its structure contributes to its unique reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels.
- Antimicrobial Properties : Certain derivatives of this compound have shown antimicrobial activity against specific bacterial strains.
- Enzyme Interaction : The compound has been investigated for its role in enzyme kinetics, particularly as a competitive inhibitor for enzymes involved in metabolic pathways.
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds or ionic interactions, influencing the activity of these targets.
Case Study: Enzyme Interaction
Research indicates that this compound can affect the activity of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. This interaction suggests potential applications in treating neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological Effects | Potential MAO inhibition | |
| Antimicrobial Properties | Activity against specific bacteria | |
| Metabolism Studies | Insights into amine metabolism |
Applications in Research
This compound is utilized in several research applications:
- Synthetic Intermediate : It serves as an intermediate in synthesizing more complex organic molecules.
- Biological Studies : The compound is used to investigate enzyme interactions and metabolic pathways.
- Material Science : Its unique structure allows exploration in polymer production and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
